molecular formula C₂₅H₄₅N₅O₆S₃ B1139820 N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide CAS No. 1038749-81-3

N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide

Cat. No.: B1139820
CAS No.: 1038749-81-3
M. Wt: 607.85
InChI Key:
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Description

“N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide” is a complex organic compound that features multiple functional groups, including sulfonyl, amide, and thieno[3,4-d]imidazole moieties. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide” would likely involve multiple steps, including the formation of the thieno[3,4-d]imidazole core, the introduction of the sulfonyl group, and the coupling of various intermediates. Typical reaction conditions might include:

    Formation of Thieno[3,4-d]imidazole Core: This could involve cyclization reactions under acidic or basic conditions.

    Introduction of Sulfonyl Group: Sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Coupling Reactions: Amide bond formation using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Optimization of Reaction Conditions: Scaling up reactions while maintaining control over temperature, pressure, and reaction time.

    Purification Techniques: Use of chromatography, crystallization, and other purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized further under strong oxidizing conditions.

    Reduction: The carbonyl groups in the amide moieties can be reduced to alcohols using reducing agents like LiAlH4.

    Substitution: The thieno[3,4-d]imidazole core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or H2O2.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Reagents like halides for nucleophilic substitution or acids for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the amide groups would yield corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, such compounds are studied for their unique reactivity and potential as building blocks for more complex molecules.

Biology

In biology, these compounds might be investigated for their interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of “N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide” would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide
  • **this compound

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45N5O6S3/c1-39(35,36)38-17-16-28-23(33)12-5-3-9-14-26-21(31)11-4-2-8-15-27-22(32)13-7-6-10-20-24-19(18-37-20)29-25(34)30-24/h19-20,24H,2-18H2,1H3,(H,26,31)(H,27,32)(H,28,33)(H2,29,30,34)/t19?,20-,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKWYYNURUQHAI-VIHQBZHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N5O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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